
4,4'-Dibromobenzhydrol
Descripción general
Descripción
4,4’-Dibromobenzhydrol, also known as bis(4-bromophenyl)methanol, is a chemical compound with the molecular formula C13H10Br2O . It has an average mass of 342.026 Da and a monoisotopic mass of 339.909821 Da .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromobenzhydrol consists of a methanol group (CH2OH) attached to two brominated phenyl groups (C6H4Br) at the para position . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
4,4’-Dibromobenzhydrol has a molecular weight of 342.03 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Chemical Research and Synthesis : G. Wittig's work in chemical research, particularly in the area of synthesizing hydrocarbons and glycols, provides insights into the utility of compounds like 4,4'-Dibromobenzhydrol in experimental chemistry. The study details how ring strain and phenyl groups can influence chemical reactions and product formation (Wittig, 1980).
Material Science and Polymerization : Research by Liu et al. (2011) discusses the synthesis of nickel(II) dibromide complexes using 2,6-dibenzhydryl derivatives, exhibiting high activity for ethylene polymerization. This indicates the potential of 4,4'-Dibromobenzhydrol derivatives in the field of material sciences and industrial applications (Liu et al., 2011).
Quantum Mechanical and Molecular Docking Studies : A study by Mary et al. (2019) explores the structural, spectroscopic, and biological characteristics of benzil derivatives, including 4,4'-Dibromobenzhydrol. The research provides valuable information on the local and global reactivity of these compounds, suggesting their potential in biological applications and photovoltaic modeling (Mary et al., 2019).
Solid-Phase Microextraction : Guo et al. (2019) describe the use of benzhydrol derivatives in the construction of covalent organic frameworks (COFs) for solid-phase microextraction (SPME), demonstrating their efficiency in extracting phthalate esters. This showcases another practical application in the field of analytical chemistry (Guo et al., 2019).
High-Temperature Ethylene Polymerization : Research by Rhinehart et al. (2014) discusses the development of α-diimine precatalysts for high-temperature ethylene polymerization, showcasing the robustness and activity of these catalysts at elevated temperatures. This study illustrates the utility of 4,4'-Dibromobenzhydrol derivatives in creating efficient and thermally stable catalysts (Rhinehart et al., 2014).
Oxidation Catalysis : Lei and Wang (2008) investigated the oxidation of various alcohols, including benzhydrol derivatives, using H2O2 as an oxidant and catalyzed by AlCl3. The study provides insights into efficient methods for converting alcohols to ketones, acids, or aldehydes (Lei & Wang, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
bis(4-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRNCTWDZPBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334346 | |
| Record name | bis(4-bromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromobenzhydrol | |
CAS RN |
29334-18-7 | |
| Record name | 4-Bromo-α-(4-bromophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | bis(4-bromophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







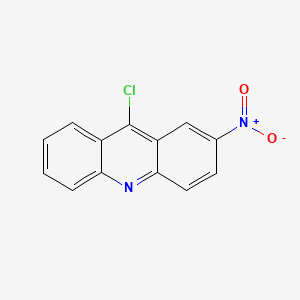
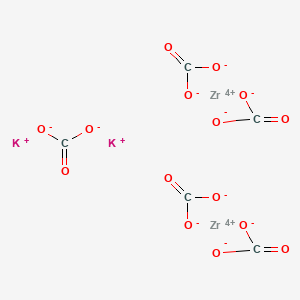
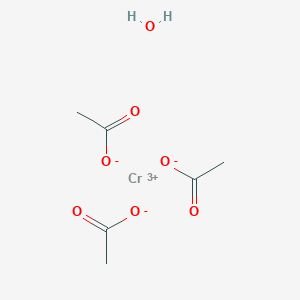
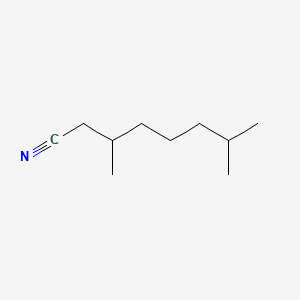
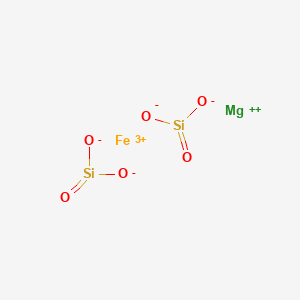
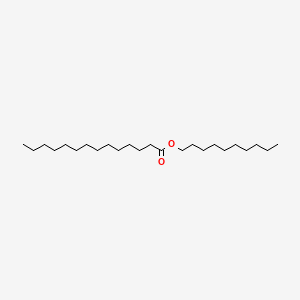
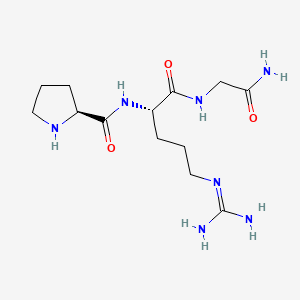
![Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B1618421.png)